molecular formula C7H6BrNO3 B1266894 3-Bromo-2-nitroanisole CAS No. 500298-30-6

3-Bromo-2-nitroanisole

Cat. No. B1266894
M. Wt: 232.03 g/mol
InChI Key: ORSPVBUIPTYLLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-2-nitroanisole involves intricate reactions that can lead to a variety of products depending on the reaction conditions and substrates used. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines in N,N-dimethylformamide, yielding N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, indicating a novel aromatic nucleophilic substitution with rearrangement (Guerrera et al., 1995). Additionally, the synthesis of 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline through diazotization and Sandmeyer reactions highlights the intricate pathways involved in synthesizing related bromo-nitro compounds (Li Zi-ying, 2008).

Molecular Structure Analysis

Quantum mechanical studies provide insight into the structural and vibrational aspects of bromo-nitroanisole compounds. For example, 4-bromo-3-nitroanisole's structure and vibrational frequencies were analyzed through FT-IR and FT-Raman spectroscopy, supported by ab initio HF and B3LYP density functional levels, revealing the influences of bromine, nitrile group, and methyl group on the benzene geometry and its vibrations (Balachandran & Karunakaran, 2013).

Scientific Research Applications

Photosubstitution in Nitroaryl Ethers

A study highlighted the photosubstitution mechanism in nitroaryl ethers like 3-nitroanisole and 3,5-dinitro anisole, implying similar behavior in 3-Bromo-2-nitroanisole. This photosubstitution occurs with hydroxide ions through an SN23Ar* mechanism, involving the quenching of excited states of nitroanyl ethers by bromide and thiosulfate ions in aqueous solutions (Bonilha et al., 1993).

Synthesis of Bromo-Nitrophenols

The synthesis of 2-Bromo-4-nitrophenol, using 2-methoxy-5-nitroaniline as a starting material, involves a pathway including 2-bromo-4-nitroanisole. This process highlights a nucleophilic substitution reaction, showcasing the potential of 3-Bromo-2-nitroanisole in synthetic chemistry (Li Zi-ying, 2008).

Safety And Hazards

3-Bromo-2-nitroanisole may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-bromo-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPVBUIPTYLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293244
Record name 3-Bromo-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-nitroanisole

CAS RN

500298-30-6
Record name 3-Bromo-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitroanisole
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Synthesis routes and methods

Procedure details

3-Methoxy-2-nitro-phenylamine (360 mg, 2.14 mmol) was dissolved in HBr (48%, 4.8 mL) at 0° C. A solution of sodium nitrite (0.16 g, 2.40 mmol) in water (360 μL) was added dropwise to the stirred solution over one hour period while the temperature was maintained at 0° C. Then a cold (0° C.) freshly prepared solution of CuBr2 (from CuSO4.5H2O (1.0 g) and HBr (48%, 1.0 mL) mixed 30 min. at room temperature to give a dark purple solution) was added at 0° C. to the reaction mixture. The resulting solution was stirred at 0° C. for 3 hours and at room temperature for 2 days. The reaction mixture was poured onto ice and neutralized carefully with a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic phase was washed with brine, dried over MgSO4, filtered and evaporated to yield 482 mg (2.08 mmol, 97%) of 1-bromo-3-methoxy-2-nitrobenzene as an orange solid.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
360 μL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GR Clemo, AF Daglish - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… attempts to prepare either the 1 : 5- or 1 : 8-dimethoxyphenazine by an unambiguous synthesis, the 1 : 6-compound was eventually obtained by condensing 3-bromo-2-nitroanisole (…
Number of citations: 55 pubs.rsc.org
J Hawkins, SH Tucker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… One can avoid this drawback by using 3-bromo-2-nitroanisole ; and work is in hand with the object of condensing this compound with l-iodonaphthalene. …
Number of citations: 3 pubs.rsc.org
HWD Stubbs, SH Tucker - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
FEW ultra-violet absorption spectra of compounds containing the fluoranthene ring system have been recorded.(For references, see Tucker and Whalley, Chem. Reviews, 1952, 50,484; …
Number of citations: 9 pubs.rsc.org
K Brewster, RJ Clarke, JM Harrison, TD Inch… - Journal of the Chemical …, 1976 - pubs.rsc.org
The eight possible isomeric monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones have been prepared and their mass spectra determined. With the exception of the 7-hydroxy-derivative …
Number of citations: 8 pubs.rsc.org
DJS Arora - 1965 - escholarship.mcgill.ca
… After many unsuccessful attempts to prepare either 1,6- or 1,9- dimethoxyphenazine the former isomer was eventually obtained by condensing 3-bromo-2-nitroanisole with 2-amino-3-…
Number of citations: 2 escholarship.mcgill.ca
茅野綾香, 薬(薬科)第 - (No Title), 2020 - Tohoku University
Number of citations: 5

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